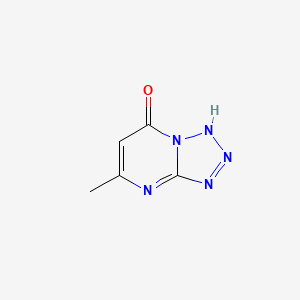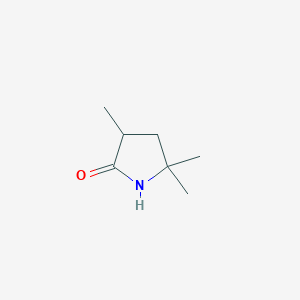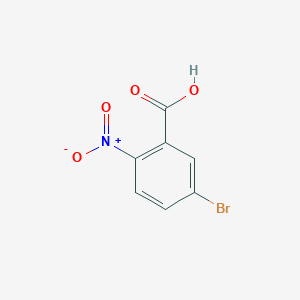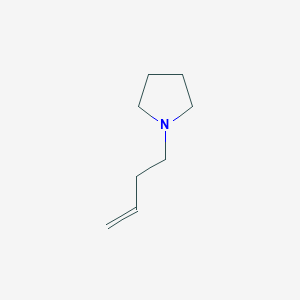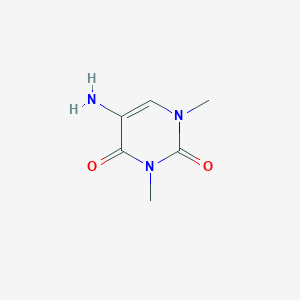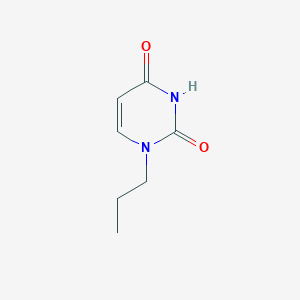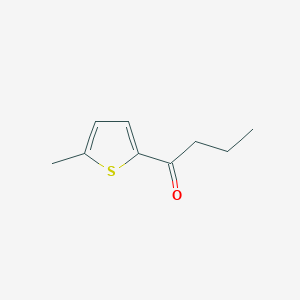
1-(5-Methylthiophen-2-yl)butan-1-one
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Approaches: The compound can be synthesized using methods involving multicomponent condensation and other advanced organic synthesis techniques. For example, a method involving the self-condensation of 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone in the presence of nickel(II) acetate has been reported (Gradinaru et al., 2001). Other synthesis pathways include reactions involving aryl methyl ketones (Yin et al., 2008).
Molecular Structure Analysis
- Crystal Structure: The molecular structure and crystallization of similar compounds have been characterized using techniques like X-ray crystallography. For instance, studies on similar molecular structures have revealed the presence of intermolecular hydrogen bonds and the spatial arrangement of functional groups (Wu et al., 2015).
Chemical Reactions and Properties
- Reactivity: The compound's reactivity is influenced by its molecular structure, particularly the presence of functional groups like methylthio. This influences its participation in various chemical reactions, including oxidative coupling and condensation reactions (Krauss & Taylor, 1991).
Physical Properties Analysis
- Stability and Crystallography: The physical properties, such as stability under different conditions and crystallographic parameters, are crucial. For example, certain derivatives have shown remarkable stability under ambient conditions (Wang et al., 2006).
Chemical Properties Analysis
- Electrochemical and Spectroscopic Properties: The chemical properties of 1-(5-Methylthiophen-2-yl)butan-1-one can be explored through electrochemical and spectroscopic studies. These studies reveal insights into electron-withdrawing effects and conjugation patterns in the molecule, as observed in similar compounds (Wang et al., 2006).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Methylthiophen-2-yl and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis of Anticancer Agents
2-Butylthiophene, which is a derivative of 5-Methylthiophen-2-yl, is used as a raw material in the synthesis of anticancer agents . The specific methods of application or experimental procedures were not detailed in the source.
Synthesis of Anti-atherosclerotic Agents
2-Octylthiophene, another derivative of 5-Methylthiophen-2-yl, is used in the synthesis of anti-atherosclerotic agents . The specific methods of application or experimental procedures were not detailed in the source.
Crystal Structure Analysis
The crystal structure of 3-(1-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)ethylidene)chroman-2,4-dione, a compound containing a 5-methylthiophen-2-yl moiety, has been analyzed . The compound was synthesized by condensation of the obtained hydrazone with 5-methylthiophen-2-carbaldehyde . The obtained yellow solid was dissolved in acetone and allowed to slowly evaporate to form the crystals of the title compound .
Photophysical Properties Analysis
5-Methylthiophen-2-yl derivatives have been studied for their photophysical properties . The specific methods of application or experimental procedures were not detailed in the source.
Anti-inflammatory Agents
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, a derivative of 5-Methylthiophen-2-yl, acts as an anti-inflammatory agent . The specific methods of application or experimental procedures were not detailed in the source.
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s . The specific methods of application or experimental procedures were not detailed in the source.
Antibacterial Agents
A new novel Schiff base namely, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine was synthesized by condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . This Schiff base was characterized by spectroscopic methods .
Alzheimer’s Treatment
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s . The specific methods of application or experimental procedures were not detailed in the source.
Crystal Structure Analysis
The crystal structure of (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)-methanimine has been analyzed . The specific methods of application or experimental procedures were not detailed in the source.
Eigenschaften
IUPAC Name |
1-(5-methylthiophen-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVKRSCOWPYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292113 | |
| Record name | 1-(5-Methylthiophen-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylthiophen-2-yl)butan-1-one | |
CAS RN |
79852-26-9 | |
| Record name | 79852-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Methylthiophen-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



